2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone
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Overview
Description
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone is a synthetic organic compound that features a piperidine ring substituted with a 4-fluoro-phenoxy group and a chloroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluoro-phenoxy group: This step often involves nucleophilic substitution reactions where a fluorinated phenol reacts with a suitable leaving group on the piperidine ring.
Attachment of the chloroethanone moiety: This can be done using Friedel-Crafts acylation reactions, where the piperidine derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in studies investigating the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in the central nervous system, potentially modulating their activity.
Pathways Involved: It may influence pathways related to neurotransmitter release and reuptake, thereby affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(4-chloro-phenoxy)-piperidin-1-yl]-ethanone
- 2-Chloro-1-[4-(4-bromo-phenoxy)-piperidin-1-yl]-ethanone
- 2-Chloro-1-[4-(4-methyl-phenoxy)-piperidin-1-yl]-ethanone
Uniqueness
2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro, bromo, and methyl analogs .
Properties
CAS No. |
651301-41-6 |
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Molecular Formula |
C13H15ClFNO2 |
Molecular Weight |
271.71 g/mol |
IUPAC Name |
2-chloro-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H15ClFNO2/c14-9-13(17)16-7-5-12(6-8-16)18-11-3-1-10(15)2-4-11/h1-4,12H,5-9H2 |
InChI Key |
UQSHQGJITWNOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)F)C(=O)CCl |
Origin of Product |
United States |
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